molecular formula C13H11ClF3N B6212772 5-(trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride CAS No. 2703779-18-2

5-(trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride

Cat. No.: B6212772
CAS No.: 2703779-18-2
M. Wt: 273.7
InChI Key:
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Description

5-(trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride is an organic compound that features a trifluoromethyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of an appropriate biphenyl precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as tetrabutylammonium fluoride .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: An antidepressant that also contains a trifluoromethyl group.

    Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.

    Sorafenib: A cancer treatment drug that includes a trifluoromethyl group.

Uniqueness

5-(trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride is unique due to its specific biphenyl structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride involves the reaction of 5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield the amine. The amine is then treated with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid", "Thionyl chloride", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: 5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF or pyridine to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with ammonia in the presence of a base such as triethylamine to yield the amine.", "Step 3: The amine is then treated with hydrochloric acid to form the hydrochloride salt." ] }

CAS No.

2703779-18-2

Molecular Formula

C13H11ClF3N

Molecular Weight

273.7

Purity

95

Origin of Product

United States

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